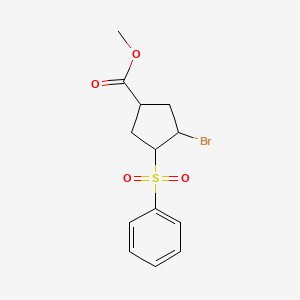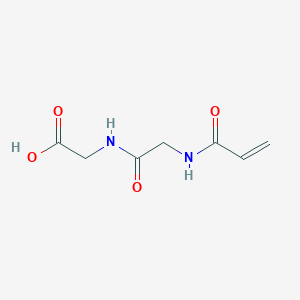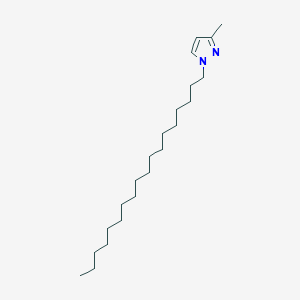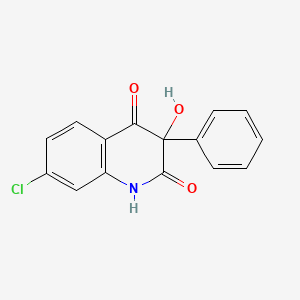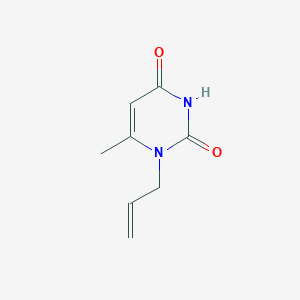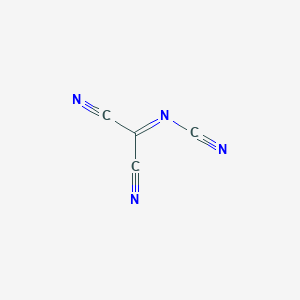![molecular formula C12H8F3NO B14304325 Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone CAS No. 119982-27-3](/img/structure/B14304325.png)
Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. The presence of a trifluoromethyl group in the structure enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone typically involves the reaction of a pyrrole derivative with a phenyl ketone. One common method is the phosphine-mediated reaction, which uses trifluoroacetic anhydride as the trifluoromethyl source . The reaction conditions often involve the use of dichloromethane as a solvent and triphenyl phosphine as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with enhanced chemical and thermal stability.
Mecanismo De Acción
The mechanism of action of Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone can be compared with other similar compounds, such as:
Phenyl (2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone: Similar structure but different substitution pattern.
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the pyrrole ring.
p-(Trifluoromethyl)benzophenone: Another trifluoromethyl-substituted compound with different core structure.
Uniqueness: The unique combination of the pyrrole ring and the trifluoromethyl group in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
119982-27-3 |
|---|---|
Fórmula molecular |
C12H8F3NO |
Peso molecular |
239.19 g/mol |
Nombre IUPAC |
phenyl-[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-7-16-6-9(10)11(17)8-4-2-1-3-5-8/h1-7,16H |
Clave InChI |
JGHGHHQQSMEQQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CNC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


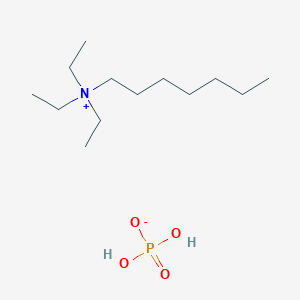
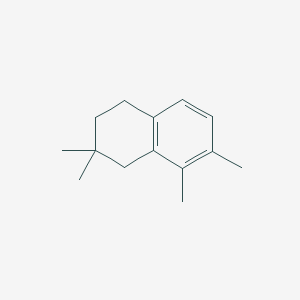
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
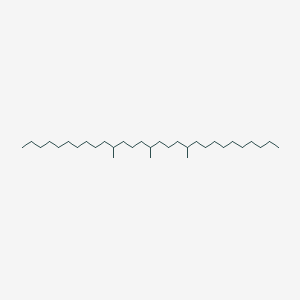
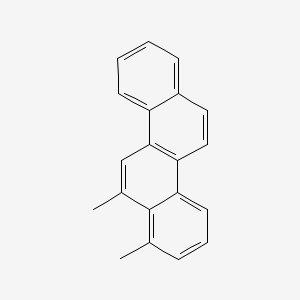
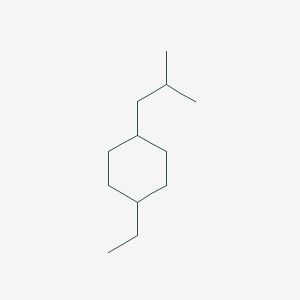
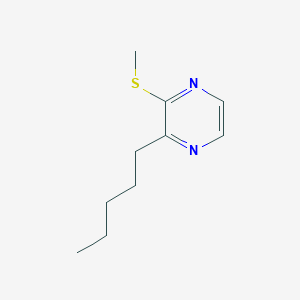
![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)
